methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the dimethoxyphenyl and methoxycarbonylphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s potential therapeutic effects can be explored. Its structure suggests possible applications in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
- Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
The uniqueness of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C30H29N3O7 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
methyl 1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H29N3O7/c1-37-17-13-14-25(38-2)21(15-17)27-26-20(18-9-5-7-11-22(18)31-26)16-24(29(35)40-4)33(27)30(36)32-23-12-8-6-10-19(23)28(34)39-3/h5-15,24,27,31H,16H2,1-4H3,(H,32,36) |
InChI Key |
IYARIAGSNDUMRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)OC)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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